Welcome to the BenchChem Online Store!
molecular formula C4H5F2N3 B8349307 1-(2,2-difluoroethyl)-1H-[1,2,4]triazole

1-(2,2-difluoroethyl)-1H-[1,2,4]triazole

Cat. No. B8349307
M. Wt: 133.10 g/mol
InChI Key: KCGWXYSJUZTOCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06476030B1

Procedure details

To a solution of [1,2,4]triazole (7.3 g, 0.11 mol), triphenylphosphine (33 g, 0.13 mol) and 2,2-difluoroethanol (8.0 ml, 10 g, 0.13 mol) in THF (115 ml) was added diethyl azodicarboxylate (20 ml, 22 g, 0.13 mol) dropwise, maintaining the temperature of the mixture between −5 and 0° C. throughout the addition. The resultant solution was allowed to warm to room temperature and was stirred under nitrogen overnight. The solvent was removed it uacuo, and diethyl ether (220 ml) was added to the residue, precipitating a solid. This was separated by filtration, and the filtrate was concentrated in vacuo. The residual oil was purified by distillation under vacuum, yielding 1-(2,2-difluoroethyl)-1H-[1,2,4]triazole as a yellow oil (7.1 g). Data for the title compound: 1H NMR (250 MHz, CDCl3) δ 4.56 (2H, td, J=13.5, 4.1 Hz), 6.13 (1H, tt, J=55.1, 4.2 Hz), 8.01 (1H, s), 8.18 (1H, s).
Quantity
7.3 g
Type
reactant
Reaction Step One
Quantity
33 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step One
Name
diethyl azodicarboxylate
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
115 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH:1]1[CH:5]=[N:4][CH:3]=[N:2]1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[F:25][CH:26]([F:29])[CH2:27]O.N(C(OCC)=O)=NC(OCC)=O>C1COCC1>[F:25][CH:26]([F:29])[CH2:27][N:1]1[CH:5]=[N:4][CH:3]=[N:2]1

Inputs

Step One
Name
Quantity
7.3 g
Type
reactant
Smiles
N1N=CN=C1
Name
Quantity
33 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
8 mL
Type
reactant
Smiles
FC(CO)F
Name
diethyl azodicarboxylate
Quantity
20 mL
Type
reactant
Smiles
N(=NC(=O)OCC)C(=O)OCC
Name
Quantity
115 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred under nitrogen overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintaining the temperature of the mixture between −5 and 0° C.
ADDITION
Type
ADDITION
Details
throughout the addition
CUSTOM
Type
CUSTOM
Details
The solvent was removed it uacuo
ADDITION
Type
ADDITION
Details
diethyl ether (220 ml) was added to the residue
CUSTOM
Type
CUSTOM
Details
precipitating a solid
CUSTOM
Type
CUSTOM
Details
This was separated by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in vacuo
DISTILLATION
Type
DISTILLATION
Details
The residual oil was purified by distillation under vacuum

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
FC(CN1N=CN=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 7.1 g
YIELD: CALCULATEDPERCENTYIELD 48.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.